molecular formula C11H13F2NO B13596487 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol

Cat. No.: B13596487
M. Wt: 213.22 g/mol
InChI Key: ALIWZMZUBVLLQY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 3,5-difluorobenzene as the starting material.

    Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation of the corresponding alkene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the 3,5-difluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.

    3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine atom, which may result in different chemical and biological properties.

    3-(Aminomethyl)-3-(3,5-dichlorophenyl)cyclobutan-1-ol: Substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interaction with biological targets.

Uniqueness

The presence of two fluorine atoms in the 3,5-difluorophenyl group of 3-(Aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-(aminomethyl)-3-(3,5-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H13F2NO/c12-8-1-7(2-9(13)3-8)11(6-14)4-10(15)5-11/h1-3,10,15H,4-6,14H2

InChI Key

ALIWZMZUBVLLQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

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